BenchChemオンラインストアへようこそ!

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

TLR2 agonist cancer vaccine stereochemistry

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (Fmoc-(S)-Pam2Cys-OH) is the essential, chirally-defined building block for incorporating the TLR2-agonist Pam2Cys motif into lipopeptide vaccines via Fmoc SPPS. Unlike the racemic mixture, this defined (S)-stereoisomer ensures batch-to-batch homogeneity, predictable self-assembly into nanostructured delivery vesicles, and reproducible immunostimulatory activity, eliminating the functional variability that introduces unacceptable risk in vaccine and immunotherapy development. Its Fmoc group preserves the labile palmitoyl esters, which are destroyed under Boc/HF conditions, guaranteeing intact, bioactive final products.

Molecular Formula C53H83NO8S
Molecular Weight 894.3 g/mol
CAS No. 139573-78-7
Cat. No. B3395806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
CAS139573-78-7
Molecular FormulaC53H83NO8S
Molecular Weight894.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1
InChIKeyHNJKCVLFJLXANK-UCNLINEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (CAS 139573-78-7) for Lipopeptide Synthesis and TLR2 Agonist Research


Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (CAS 139573-78-7), also known as Fmoc-(S)-Pam2Cys-OH, is a chiral, Fmoc-protected cysteine building block containing two palmitoyl (C16) fatty acid chains esterified to a glyceryl moiety [1]. This compound serves as the foundational unit for incorporating the S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) motif into peptides via Fmoc solid-phase peptide synthesis (SPPS), enabling the construction of self-adjuvanting vaccines and immunomodulatory agents that target Toll-like receptor 2 (TLR2) [2]. Its defined stereochemistry and lipidated structure are critical for generating homogeneous lipopeptides with predictable biological activity [1].

Why Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH Cannot Be Interchanged with Generic Pam2Cys or Pam3Cys Building Blocks


The Pam2Cys motif exhibits strict structural requirements for TLR2 agonist activity, with potency highly sensitive to stereochemistry, linkage chemistry, and the number of lipid chains [1]. Substitution of the chiral (S)-Pam2Cys building block with its (R)-stereoisomer, or with the triacylated Pam3Cys, leads to measurable differences in downstream conjugate properties, including peptide homogeneity, hydrophilicity, self-assembly morphology, and adjuvant efficacy [2]. Furthermore, the use of Fmoc chemistry is essential to preserve the labile palmitoyl esters, as Boc chemistry with HF cleavage causes unexpected ester loss, rendering the product inactive . Therefore, generic substitution without consideration of these quantitative performance parameters introduces unacceptable variability and risk of functional failure in vaccine and immunotherapy development.

Quantitative Differentiation of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH from Key Analogs


Stereoisomer-Dependent Adjuvant Efficacy: S- vs. R-FSL-1 in MUC1 Antitumor Vaccines

When incorporated into a MUC1-based antitumor vaccine construct (FSL-1), the (R)-stereoisomer (derived from Fmoc-(R)-Pam2Cys-OH) exhibited a better adjuvant effect than the (S)-stereoisomer (derived from Fmoc-(S)-Pam2Cys-OH), as evidenced by higher antibody titers and enhanced cytokine production [1]. This demonstrates that stereochemistry is a critical procurement parameter, as the (S)-enantiomer, while active, does not match the efficacy of the (R)-enantiomer in this specific immunological context.

TLR2 agonist cancer vaccine stereochemistry

Product Hydrophilicity and Formulation: Fmoc-Pam2Cys vs. Pam3Cys Conjugates

Peptides synthesized using Fmoc-Pam2Cys-OH yield more hydrophilic products than those synthesized using Pam3Cys-OH (F-2630), due to the free amino group that becomes available after Fmoc deprotection . This difference in hydrophilicity can significantly impact solubility and formulation for in vivo applications, even though the H-Pam2-peptides ultimately show comparable adjuvant activity.

lipopeptide synthesis hydrophilicity adjuvant formulation

Preservation of Palmitoyl Esters: Fmoc SPPS vs. Boc SPPS for Pam2Cys Peptides

Synthesis of the immunoadjuvant lipopeptide Pam2CysSKKKKG using Boc SPPS with HF cleavage resulted in unexpected cleavage of the labile palmitoyl esters, rendering the product inactive . In contrast, an alternative strategy employing Fmoc SPPS with a sulfonamide linker and milder deprotection conditions successfully afforded the requisite peptide with both palmitoyl groups intact . This demonstrates the critical importance of using Fmoc-protected Pam2Cys building blocks and Fmoc-compatible cleavage protocols to maintain structural integrity.

solid-phase peptide synthesis ester stability lipopeptide integrity

Self-Assembly and Nanostructure: Fmoc-Pam2Cys-OH vs. Pam2Cys-OH

Comparative analysis of self-assembly in aqueous solution revealed that Fmoc-Pam2Cys-OH forms vesicles that are larger than those formed by Pam2Cys-OH, and these vesicles exhibit a population of perforated/compound structures [1]. In contrast, Pam2Cys-OH forms unilamellar vesicles [1]. This difference in nanostructure morphology is attributed to the presence of the bulky N-terminal Fmoc group, which influences the critical aggregation concentration and the resulting supramolecular architecture.

self-assembly nanostructure vesicle formation

Validated Application Scenarios for Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH


Synthesis of Stereochemically Defined, Self-Adjuvanting Cancer Vaccines

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is the essential building block for synthesizing S-FSL-1 and related lipopeptide adjuvants. While R-FSL-1 shows superior efficacy in some contexts [1], the (S)-enantiomer is required for structure-activity relationship studies and for developing vaccines where the (S)-configuration may be advantageous for specific peptide antigens or immune profiles. Its use in Fmoc SPPS ensures the generation of homogeneous, fully characterized vaccine candidates with intact palmitoyl esters .

Construction of Homogeneous TLR2 Agonist Lipopeptides for Immunotherapy

The defined stereochemistry of this compound allows for the synthesis of homogeneous lipopeptide populations, eliminating the variability introduced by racemic or diastereomeric mixtures. This homogeneity is crucial for reproducible immunological assays and for meeting regulatory expectations in drug development, as it directly impacts the consistency of TLR2 activation and downstream immune signaling [2].

Development of Vesicle-Based Drug Delivery Systems with TLR2 Agonist Activity

Due to its ability to self-assemble into larger, complex vesicle structures with perforations, Fmoc-Pam2Cys-OH offers a unique platform for creating nanostructured delivery vehicles that combine the immunostimulatory properties of a TLR2 agonist with the drug-carrying capacity of vesicles [3]. This dual functionality can be exploited in the design of next-generation immunotherapeutics and vaccines.

Synthesis of Hydrophilic Lipopeptide Conjugates for Improved Formulation

When a more hydrophilic final lipopeptide product is desired compared to Pam3Cys-based constructs, Fmoc-Pam2Cys-OH is the preferred building block . The free amino group generated after Fmoc removal enhances aqueous solubility, facilitating the formulation and administration of the therapeutic peptide in in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.